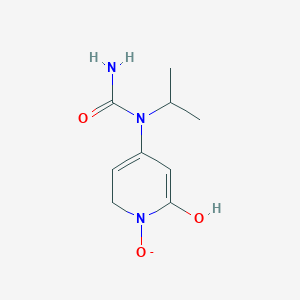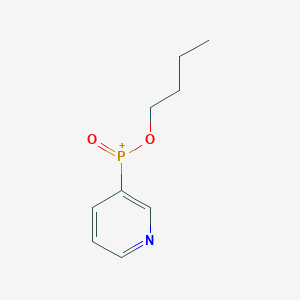
Phosphinic acid, 3-pyridinyl-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-pyridinyl-, butyl ester can be achieved through the esterification of phosphinic acid derivatives. One common method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process uses alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . Another method involves the use of ionic liquids, such as butylmethylimidazolium hexafluorophosphate, to catalyze the reaction of phosphinic acids with alcohols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products. The use of microwave irradiation and ionic liquids can also be scaled up for industrial applications, providing a more sustainable and efficient production method.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in an aqueous medium is commonly used for acidic hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids and other oxidized derivatives.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, 3-pyridinyl-, butyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, 3-pyridinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a P-C bond and are known for their stability and biological activity.
Phosphonates: Similar to phosphinic acids but with different oxidation states and reactivity.
Phosphinopeptides: These compounds contain a phosphinate group and are used as metalloprotease inhibitors.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a phosphinic acid ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.
Eigenschaften
CAS-Nummer |
821009-65-8 |
|---|---|
Molekularformel |
C9H13NO2P+ |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
butoxy-oxo-pyridin-3-ylphosphanium |
InChI |
InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1 |
InChI-Schlüssel |
IJQMSCVLLCXDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[P+](=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


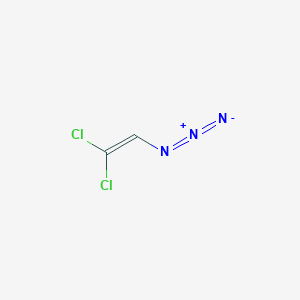
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
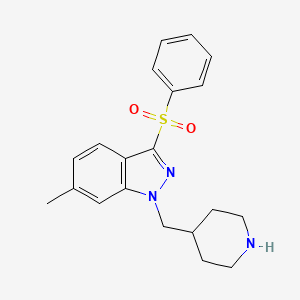
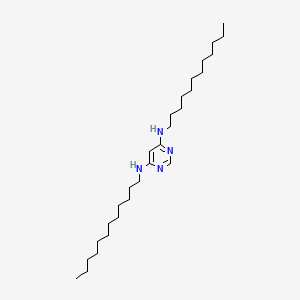
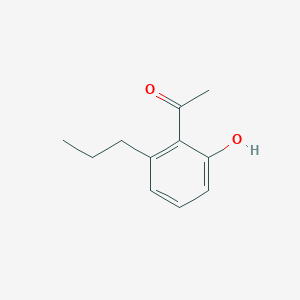
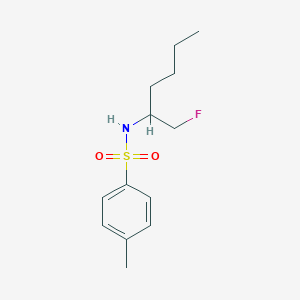
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
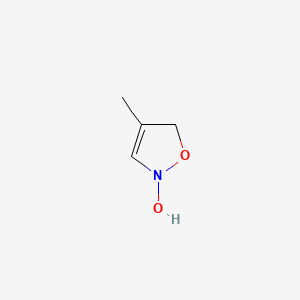
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
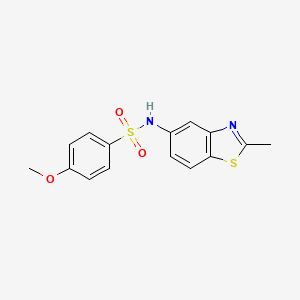
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
